![molecular formula C21H22FNO5S B280815 Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280815.png)
Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, commonly known as Fimasartan, is a non-peptide angiotensin II receptor antagonist (ARB) used for the treatment of hypertension. Fimasartan was first synthesized in 2006 by Boryung Pharmaceutical Co. Ltd., South Korea, and was approved by the Korean Food and Drug Administration (KFDA) in 2010.
作用机制
Fimasartan works by selectively blocking the angiotensin II type 1 receptor (AT1), which is responsible for vasoconstriction and aldosterone secretion. By blocking this receptor, Fimasartan causes vasodilation and reduces blood pressure.
Biochemical and Physiological Effects:
Fimasartan has been shown to have several biochemical and physiological effects. It has been reported to reduce oxidative stress, inflammation, and endothelial dysfunction, which are all associated with hypertension. Fimasartan has also been shown to improve insulin sensitivity and glucose metabolism in animal models.
实验室实验的优点和局限性
Fimasartan has several advantages as a research tool. It is a highly selective AT1 receptor antagonist and has a long half-life, which allows for once-daily dosing. However, Fimasartan is not widely available and can be expensive. Additionally, its use may be limited by the availability of appropriate animal models for hypertension research.
未来方向
Several future directions for Fimasartan research are possible. One area of interest is the potential use of Fimasartan in the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis. Another area of interest is the investigation of the molecular mechanisms underlying the beneficial effects of Fimasartan on insulin sensitivity and glucose metabolism. Finally, the development of new analogs of Fimasartan with improved pharmacokinetic and pharmacodynamic properties is an area of ongoing research.
Conclusion:
Fimasartan is a promising drug for the treatment of hypertension, with a favorable safety profile and several potential benefits beyond blood pressure reduction. Its selective AT1 receptor blockade and long half-life make it an attractive research tool for investigating the molecular mechanisms underlying hypertension and other cardiovascular diseases. Ongoing research into Fimasartan and its analogs may lead to new treatments for these conditions in the future.
合成方法
Fimasartan is synthesized by a multi-step process that involves the condensation of 4-fluoro-2-methylbenzenesulfonyl chloride with 2-methyl-1-benzofuran-3-carboxylic acid, followed by the reaction of the resulting intermediate with butylamine. The final product is obtained after purification and crystallization.
科学研究应用
Fimasartan has been extensively studied for its therapeutic potential in the treatment of hypertension. Several clinical trials have demonstrated its efficacy in reducing blood pressure in patients with mild to moderate hypertension. Fimasartan has also been shown to have a favorable safety profile, with no significant adverse effects reported.
属性
分子式 |
C21H22FNO5S |
|---|---|
分子量 |
419.5 g/mol |
IUPAC 名称 |
butyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H22FNO5S/c1-4-5-10-27-21(24)20-14(3)28-18-8-7-16(12-17(18)20)23-29(25,26)19-9-6-15(22)11-13(19)2/h6-9,11-12,23H,4-5,10H2,1-3H3 |
InChI 键 |
DAXRFQMKLSUHJG-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)C |
规范 SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



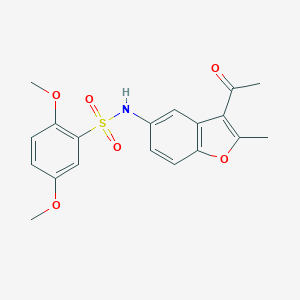

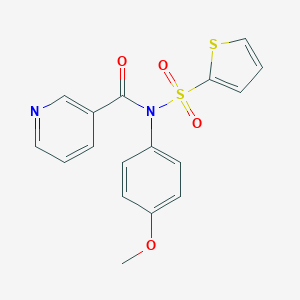

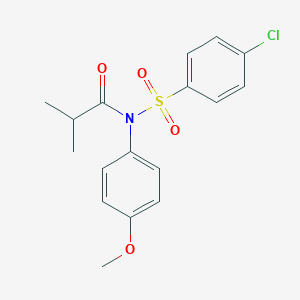
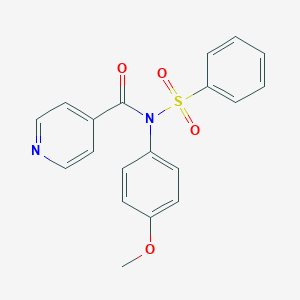

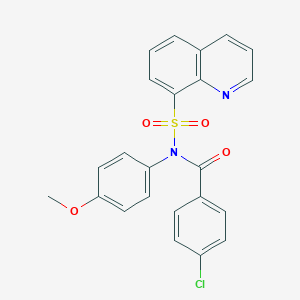
amino]phenyl isonicotinate](/img/structure/B280750.png)

![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280753.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280755.png)
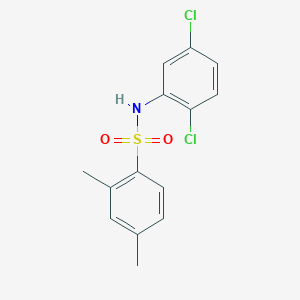
![Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B280757.png)